
(1E)-1,3-Diethyl-3-phenyltriaz-1-ene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1E)-1,3-Diethyl-3-phenyltriaz-1-ene is an organic compound belonging to the class of triazenes. Triazenes are characterized by the presence of a diazo group (-N=N-) linked to an amine group (-NH-). This compound is notable for its unique structure, which includes two ethyl groups and a phenyl group attached to the triazene core. It is used in various chemical reactions and has applications in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1E)-1,3-Diethyl-3-phenyltriaz-1-ene typically involves the reaction of ethylamine with phenylhydrazine in the presence of an oxidizing agent. The reaction conditions often include:
Temperature: Moderate temperatures (around 25-50°C)
Solvent: Common solvents like ethanol or methanol
Oxidizing Agent: Hydrogen peroxide or sodium hypochlorite
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch Reactors: For controlled reaction conditions
Continuous Flow Reactors: For large-scale production
Purification: Techniques like distillation or recrystallization to obtain pure compound
Analyse Chemischer Reaktionen
Types of Reactions
(1E)-1,3-Diethyl-3-phenyltriaz-1-ene undergoes various chemical reactions, including:
Oxidation: Converts the triazene into corresponding azo compounds
Reduction: Reduces the triazene to amines
Substitution: Replaces one of the ethyl groups with other functional groups
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Substitution Reagents: Halogens, alkyl halides
Major Products
Azo Compounds: Formed through oxidation
Amines: Formed through reduction
Substituted Triazenes: Formed through substitution reactions
Wissenschaftliche Forschungsanwendungen
(1E)-1,3-Diethyl-3-phenyltriaz-1-ene has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of dyes and pigments
Biology: Investigated for its potential as a biochemical probe
Medicine: Explored for its potential therapeutic properties, including anticancer activity
Industry: Utilized in the manufacturing of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of (1E)-1,3-Diethyl-3-phenyltriaz-1-ene involves its interaction with molecular targets such as enzymes and receptors. The compound can:
Inhibit Enzyme Activity: By binding to the active site of enzymes
Modulate Receptor Function: By interacting with receptor sites on cell membranes
Induce Cellular Responses: Through the generation of reactive intermediates
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3-Diethyl-3-phenyltriazenes: Similar structure but different substituents
1,3-Dimethyl-3-phenyltriazene: Similar triazene core but with methyl groups instead of ethyl groups
1,3-Diethyl-3-(p-tolyl)triazene: Similar structure but with a tolyl group instead of a phenyl group
Uniqueness
(1E)-1,3-Diethyl-3-phenyltriaz-1-ene is unique due to its specific combination of ethyl and phenyl groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable in specialized applications and research contexts.
Eigenschaften
CAS-Nummer |
63246-76-4 |
|---|---|
Molekularformel |
C10H15N3 |
Molekulargewicht |
177.25 g/mol |
IUPAC-Name |
N-ethyl-N-(ethyldiazenyl)aniline |
InChI |
InChI=1S/C10H15N3/c1-3-11-12-13(4-2)10-8-6-5-7-9-10/h5-9H,3-4H2,1-2H3 |
InChI-Schlüssel |
SOWRLDCZDXNMSK-UHFFFAOYSA-N |
Kanonische SMILES |
CCN=NN(CC)C1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[4-[[2-Oxo-3-[[4-(propanoyloxymethoxy)phenyl]methylidene]cyclohexylidene]methyl]phenoxy]methyl propanoate](/img/structure/B14504919.png)

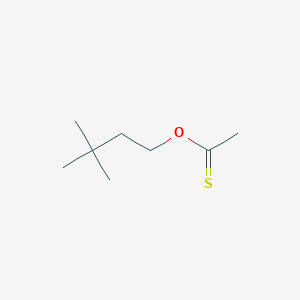
![3,4-Dimethyl-2-[(2,3,4-trimethylphenyl)methyl]benzoic acid](/img/structure/B14504939.png)
![1,3-Bis[(morpholin-4-yl)sulfanyl]imidazolidine-2,4-dione](/img/structure/B14504941.png)
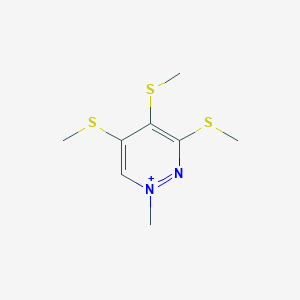
![1-Bromo-4-[(4-heptylphenyl)ethynyl]benzene](/img/structure/B14504951.png)

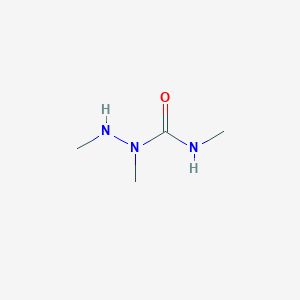
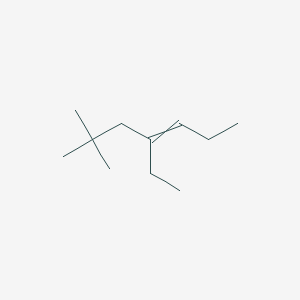

![N-[(2-chloro-1-ethylindol-3-yl)methylideneamino]-3-nitroaniline](/img/structure/B14504979.png)
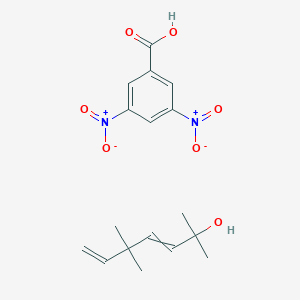
![4,4'-[(4-Methoxyphenyl)phosphanediyl]bis(morpholine)](/img/structure/B14505002.png)
